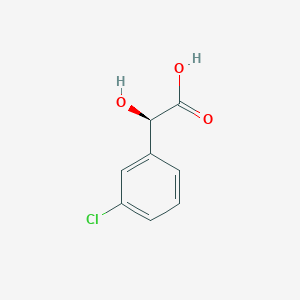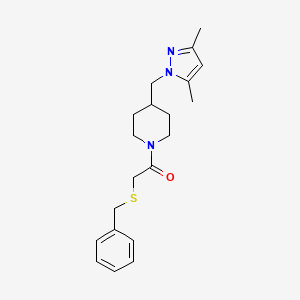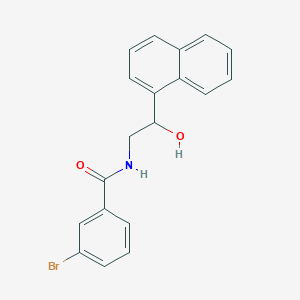
(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid
Übersicht
Beschreibung
3-Chlorophenylboronic acid is employed as a reactant involved in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .
Molecular Structure Analysis
The molecular formula for 3-Chlorophenylboronic acid is C6H6BClO2 . The InChI Key is SDEAGACSNFSZCU-UHFFFAOYSA-N .Chemical Reactions Analysis
3-Chlorophenylboronic acid is used in various chemical reactions, including 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .Physical And Chemical Properties Analysis
3-Chlorophenylboronic acid has a molecular weight of 156.37 g/mol . It is slightly soluble in water and soluble in ether, tetrahydrofuran, dimethyl sulfoxide, dimethyl formamide, and methanol .Wissenschaftliche Forschungsanwendungen
(R)-2-CPA has a wide range of applications in scientific research. It has been used in the study of enzymes, proteins, and other molecules in biochemistry and molecular biology. It has also been used to study the structure and function of cell membranes in pharmacology. It is also used in the synthesis of a variety of pharmaceuticals and drugs.
Wirkmechanismus
(R)-2-CPA is a chiral compound, meaning it exists in two forms – (R)-2-CPA and (S)-2-CPA – which differ in the arrangement of their atoms. The (R)-2-CPA form is the active form of the compound, and it binds to a specific enzyme or receptor in the body, resulting in a change in the enzyme or receptor’s activity. This change in activity can result in a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
(R)-2-CPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to reduce the activity of certain receptors, such as the muscarinic acetylcholine receptor. It has also been shown to have an anti-inflammatory effect and to reduce the production of certain inflammatory cytokines, such as tumor necrosis factor-α. In addition, it has been shown to have a neuroprotective effect and to reduce the levels of certain neurotransmitters, such as dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (R)-2-CPA in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is relatively easy to synthesize. In addition, it has a wide range of applications in scientific research, making it a versatile compound for use in laboratory experiments. However, there are some limitations to the use of (R)-2-CPA in laboratory experiments. It is a chiral compound, meaning it exists in two forms – (R)-2-CPA and (S)-2-CPA – which differ in the arrangement of their atoms. As such, the effects of (R)-2-CPA may vary depending on the form used in the experiment. In addition, the effects of (R)-2-CPA may vary depending on the concentration used in the experiment.
Zukünftige Richtungen
The potential future directions of (R)-2-CPA research are numerous. One potential direction is the development of new methods for synthesizing (R)-2-CPA. Another potential direction is the further exploration of the biochemical and physiological effects of (R)-2-CPA, such as its effect on enzyme and receptor activity, its anti-inflammatory effect, and its neuroprotective effect. Additionally, further research could be conducted on the advantages and limitations of using (R)-2-CPA in laboratory experiments, such as its chirality and its concentration-dependent effects. Finally, further research could be conducted on the potential applications of (R)-2-CPA in the synthesis of pharmaceuticals and drugs.
Safety and Hazards
Eigenschaften
IUPAC Name |
(2R)-2-(3-chlorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMVPMGKGGLIPF-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)[C@H](C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Bromo-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693819.png)
![Methyl 4-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzoate](/img/structure/B2693820.png)
![2-({2-[2-(difluoromethoxy)phenyl]-2-oxoethyl}sulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2693821.png)
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2693822.png)
![4-(ethylthio)-7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2693823.png)
![6-fluoro-1H,2H,3H,4H,5H-pyrido[4,3-b]indole hydrochloride](/img/no-structure.png)


